Structural Scaffold Divergence from Clinical-Stage Dual NOX1/NOX4 Inhibitor GKT137831 (Setanaxib)
Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate (MW 349.39, C20H19N3O3) is structurally distinct from GKT137831 (Setanaxib, MW 394.85, C21H19ClN4O2). GKT137831 is a pyrazolo-pyrido-diazepine dione derivative with a chlorophenyl substituent and reported Ki values of 110 nM (NOX4) and 140 nM (NOX1) in cell-free assays [1]. The target compound replaces the diazepine-dione core with an imidazo[1,2-a]pyridine linked via a methylene spacer to a cyclopropyl-carbamoyl-benzoate ester motif. This scaffold difference is consequential: in the Genkyotex patent series, varying the core heterocycle and linker from pyrazolo-diazepine to imidazo[1,2-a]pyridine shifted NOX isoform selectivity profiles, with some analogs showing NOX4/NOX1 Ki ratios ranging from ~0.9 to ~1.8 [2]. The target compound's distinct scaffold may therefore exhibit a different NOX isoform selectivity fingerprint compared to GKT137831, although direct quantitative comparison data for this specific compound are not publicly available.
| Evidence Dimension | Core scaffold and molecular architecture |
|---|---|
| Target Compound Data | Imidazo[1,2-a]pyridine core with methylene-linked cyclopropyl-carbamoyl methyl benzoate; MW 349.39; C20H19N3O3; no halogen substituents |
| Comparator Or Baseline | GKT137831 (Setanaxib): pyrazolo-pyrido-diazepine-dione core with chlorophenyl; MW 394.85; C21H19ClN4O2; Ki NOX4 = 110 nM, Ki NOX1 = 140 nM |
| Quantified Difference | Scaffold divergence: diazepine-dione vs. imidazo[1,2-a]pyridine; MW difference = 45.46 g/mol; halogen (Cl) present in comparator, absent in target |
| Conditions | Structural comparison based on published molecular formulas and SMILES; GKT137831 Ki data from cell-free Amplex Red assay, CHO membranes (Aoyama et al., 2012; Laleu et al., 2010) |
Why This Matters
Scaffold divergence from clinical-stage NOX1/4 inhibitors means that structure-activity relationships established for GKT137831 or GKT136901 cannot be extrapolated to this compound, making it a chemically independent tool for probing NOX biology or kinase signaling.
- [1] Teixeira G, Szyndralewiez C, Molango S, et al. Therapeutic potential of NADPH oxidase 1/4 inhibitors. Br J Pharmacol. 2017;174(12):1647-1669. Table 1: GKT137831 Ki NOX4 = 110 nM, Ki NOX1 = 140 nM; GKT136901 Ki NOX1 = 160 nM, Ki NOX4 = 165 nM. View Source
- [2] BindingDB. Genkyotex NOX inhibitor patent series. BDBM50359522 (imidazo core analog): NOX4 Ki=156 nM, NOX1 Ki=173 nM, NOX2 Ki=433 nM, NOX5 Ki=490 nM; BDBM50359525: NOX4 Ki=87 nM, NOX5 Ki=360 nM; BDBM50359527: NOX1 Ki=218 nM. All data from cell-free Amplex Red assay, CHO cell membranes, 20 min incubation. View Source
